2'-Fluoro-5'-(trifluoromethyl)acetophenone
Overview
Description
Conformational Preference Analysis
The study of 2'-fluoro-substituted acetophenone derivatives, including 2'-Fluoro-5'-(trifluoromethyl)acetophenone, has shown that these compounds preferentially adopt an s-trans conformation in solution. This conformational preference is evidenced by through-space spin-spin couplings (TS-couplings) observed in NMR spectra, which are indicative of the spatial proximity of hydrogen and fluorine atoms within the molecule. The consistency of this preference across different solvents, as indicated by the linear correlation of coupling constants with solvent dielectric constants, and the confirmation by X-ray crystallography, suggest that the s-trans conformation is energetically favored, likely due to the repulsion between the polar fluorine and oxygen atoms in the s-cis conformation. These findings have potential implications for drug design, where the conformational stability of a molecule can significantly affect its biological activity .
Synthesis Analysis
The synthesis of ring-fluorinated hetero- and carbocycles from 1,1-difluoro-1-alkenes demonstrates the remarkable effect of vinylic fluorines on facilitating otherwise disfavored 5-endo-trig cyclizations. The presence of fluorine atoms is critical in these reactions, as they enable the intramolecular nucleophilic substitution with the loss of vinylic fluorine, leading to high yields of fluorinated indoles, furans, thiophenes, and cyclopentenes. This synthesis approach highlights the unique reactivity of fluorine-containing compounds and their utility in constructing complex fluorinated structures .
Molecular Structure Analysis
The molecular structure of related fluorophenol compounds has been elucidated using gas-phase electron diffraction. These studies reveal the potential for weak intramolecular hydrogen bonding between hydroxyl and fluorine substituents in ortho positions. Although the strength of these hydrogen bonds is not as strong as in some other fluorinated compounds, their presence can influence the molecular geometry and potentially the reactivity of the molecule. This information is relevant to understanding the behavior of 2'-Fluoro-5'-(trifluoromethyl)acetophenone, as similar intramolecular interactions may be present .
Chemical Reactions Analysis
The synthesis of fluorine-18 labeled compounds, such as fluoronicotinic acid-2,3,5,6-tetrafluorophenyl ester, demonstrates the feasibility of conducting fluorination reactions at room temperature without the need for azeotropic drying of the fluoride. This method, which involves flowing a solution through an anion exchange cartridge, represents a significant simplification and time-saving over traditional methods. Such advancements in fluorination chemistry are crucial for the efficient production of fluorinated molecules, including 2'-Fluoro-5'-(trifluoromethyl)acetophenone, which are increasingly important in pharmaceuticals and materials science .
Physical and Chemical Properties Analysis
The interaction of o-(carboxamido)trifluoroacetophenones with carboxylate anions results in a significant fluorescence "turn-on" effect. This phenomenon is attributed to the stabilization of the anion-ionophore adduct through intramolecular hydrogen bonding, which prevents a possible quenching transition. The large fluorescence enhancement observed with these compounds underscores the importance of understanding the physical and chemical properties of fluorinated acetophenones, as they can have practical applications in sensing technologies .
Scientific Research Applications
Conformational Properties
- 2'-Fluoro-substituted acetophenone derivatives, including 2'-Fluoro-5'-(trifluoromethyl)acetophenone, exhibit unique conformational properties. These derivatives form exclusively s-trans conformers in solutions, as demonstrated through NMR spectroscopy focused on through-space spin–spin couplings. The s-trans preference is attributed to the instability of the s-cis conformer due to strong repulsion between fluorine and oxygen atoms. Such conformational preferences are essential for understanding molecular interactions and can be utilized in drug design (Otake et al., 2021).
Synthetic Applications
- 2-(Trifluoroacetyl)chromones and 5-aryl-2-hydroxy-2-(trifluoromethyl)furan-3(2H)-ones can be synthesized using a Claisen condensation process involving acetophenones. These compounds have potential applications in various chemical synthesis processes (Irgashev et al., 2009).
Biological Baeyer–Villiger Oxidation
- The biological Baeyer–Villiger oxidation of fluorinated acetophenones, including 2'-Fluoro-5'-(trifluoromethyl)acetophenone, has been studied using 19F nuclear magnetic resonance. This method characterizes the time-dependent conversion of these acetophenones, revealing their potential as valuable synthons for producing industrially relevant chemicals (Moonen et al., 2001).
Fluorination Methods
- Para-substituted α-fluoroacetophenones, which include derivatives of 2'-Fluoro-5'-(trifluoromethyl)acetophenone, have been synthesized via electrophilic and nucleophilic fluorination methods. These methods provide insights into the synthesis of fluorinated compounds with potential applications in various chemical industries (Fuglseth et al., 2008).
Novel Chemical Synthons
- New keto- and styrene-based trifluoromethoxylated synthons have been prepared, including 2-trifluoromethoxy acetophenone. These compounds demonstrate the perturbation induced by the aliphatic trifluoromethoxy group, contributing to the development of novel chemical synthons (Zriba et al., 2009).
Safety And Hazards
properties
IUPAC Name |
1-[2-fluoro-5-(trifluoromethyl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O/c1-5(14)7-4-6(9(11,12)13)2-3-8(7)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEGOARCMCIYCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60942316 | |
Record name | 1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60942316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Fluoro-5'-(trifluoromethyl)acetophenone | |
CAS RN |
202264-53-7, 202664-53-7 | |
Record name | 1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60942316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 202664-53-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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